N-(3-ISOXAZOLYL)-3,4-DIMETHYLBENZAMIDE
Description
N-(3-Isoxazolyl)-3,4-dimethylbenzamide (molecular formula: C₁₂H₁₂N₂O₂) is a substituted benzamide derivative featuring a 3,4-dimethylphenyl group attached to an isoxazole ring via an amide linkage.
Properties
IUPAC Name |
3,4-dimethyl-N-(1,2-oxazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-3-4-10(7-9(8)2)12(15)13-11-5-6-16-14-11/h3-7H,1-2H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOUVHNXYSUUHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NOC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ISOXAZOLYL)-3,4-DIMETHYLBENZAMIDE typically involves the formation of the isoxazole ring followed by its attachment to the benzamide moiety. One common method is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes . Another approach involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-ISOXAZOLYL)-3,4-DIMETHYLBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can lead to the opening of the isoxazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen or oxygen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazoles, while reduction can lead to ring-opened products such as enaminoketones .
Scientific Research Applications
N-(3-ISOXAZOLYL)-3,4-DIMETHYLBENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-ISOXAZOLYL)-3,4-DIMETHYLBENZAMIDE involves its interaction with specific molecular targets. The isoxazole ring can act as a pharmacophore, interacting with enzymes and receptors in biological systems. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomerism: 3,4-Dimethyl vs. 3,5-Dimethyl Substitution
The 3,5-dimethyl isomer (N-(3-Isoxazolyl)-3,5-dimethylbenzamide, ) shares the same molecular formula (C₁₂H₁₂N₂O₂) and mass (216.240 g/mol) as the 3,4-dimethyl analog. However, the position of methyl groups on the benzamide ring significantly impacts steric and electronic properties:
- 3,4-Dimethyl : Adjacent methyl groups may induce steric hindrance, reducing rotational freedom and influencing binding interactions in catalytic or biological systems.
- 3,5-Dimethyl : Symmetrical substitution likely enhances molecular stability and solubility due to balanced electronic effects.
Synthetic Utility : The isoxazole ring in both isomers can act as a directing group in C–H functionalization reactions, though steric differences may alter regioselectivity .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
This compound (C₁₁H₁₅NO₂) features a hydroxyalkyl substituent instead of an isoxazole. Key differences include:
- Directing Group : The N,O-bidentate group in enables coordination with transition metals (e.g., Pd, Cu), facilitating C–H activation, whereas the isoxazole in the target compound may favor different coordination modes .
Substituted Benzothiazolyl Azo Compounds ()
highlights benzothiazole derivatives with azo linkages. While structurally distinct, these compounds share synthetic relevance:
- Spectroscopic Characterization : Techniques like ¹H NMR and IR (used in and ) are critical for confirming amide and azo group conformations.
- Electronic Effects : Electron-donating methyl groups in benzamides (as in the target compound) contrast with electron-withdrawing azo groups in benzothiazoles, affecting redox properties and reaction kinetics .
Data Table: Structural and Functional Comparison
| Compound | Molecular Formula | Substituents | Key Features | Potential Applications |
|---|---|---|---|---|
| N-(3-Isoxazolyl)-3,4-dimethylbenzamide | C₁₂H₁₂N₂O₂ | 3,4-dimethylphenyl, isoxazole | Steric hindrance, amide-directed catalysis | Synthetic chemistry, drug design |
| N-(3-Isoxazolyl)-3,5-dimethylbenzamide | C₁₂H₁₂N₂O₂ | 3,5-dimethylphenyl, isoxazole | Symmetrical substitution, enhanced stability | Catalysis, material science |
| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | C₁₁H₁₅NO₂ | 3-methylphenyl, hydroxyalkyl | N,O-bidentate metal coordination, hydrogen bonding | Metal-catalyzed reactions |
| 2-Hydroxy-4-substituted benzothiazolyl azo | Varies | Azo, benzothiazole | Electron-withdrawing groups, redox activity | Dyes, sensors |
Research Findings and Implications
- Synthetic Routes: The target compound can likely be synthesized via coupling of 3,4-dimethylbenzoic acid with 3-aminoisoxazole, analogous to methods in and .
- Spectroscopic Confirmation : ¹H NMR would distinguish the 3,4- and 3,5-dimethyl isomers via aromatic proton splitting patterns .
- Catalytic Applications : Isoxazole’s nitrogen atoms may facilitate Pd-catalyzed C–H arylation, though steric effects in the 3,4-isomer could limit substrate scope compared to the 3,5-analog .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
